molecular formula C13H17NO6S B1306410 2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-3-methyl-butyric acid CAS No. 1396965-93-7

2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-3-methyl-butyric acid

Cat. No. B1306410
M. Wt: 315.34 g/mol
InChI Key: MPTAGPDKOCKSRA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of substituted benzenes with other reagents to form complex structures. For example, the synthesis of 2,2-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1,3,2-benzoxazasilole is achieved by reacting N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide with dimethyl-dichlorosilane or N, N-bis(dimethylamino)dimethylsilane, yielding the product in 68 and 96% respectively . This suggests that the synthesis of the compound may also involve a sulfonamide precursor and a suitable reagent to introduce the butyric acid moiety.

Molecular Structure Analysis

The molecular structure of related compounds is determined using spectroscopic methods such as NMR and IR, and confirmed by X-ray diffraction . These techniques could similarly be applied to determine the structure of 2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-3-methyl-butyric acid. The presence of the benzo[1,4]dioxine moiety suggests a bicyclic structure which could influence the compound's reactivity and interactions.

Chemical Reactions Analysis

The chemical reactions of related compounds involve the formation of rings and the introduction of sulfonyl groups. For instance, the synthesis of 4,5-Dihydro-1H-2,5-benzoxazocine-1,6(3H)-diones from 1,2-cyclic sulfamidates involves protection and deprotection steps, followed by cyclization to yield the desired products . This indicates that the compound may also undergo similar cyclization reactions and may require careful selection of protecting groups to achieve the desired structure.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-3-methyl-butyric acid are not directly provided, the properties of similar compounds can offer some predictions. For example, the crystal structure of 2,2-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1,3,2-benzoxazasilole shows intermolecular interactions such as short O⋯H-C contacts . This suggests that the compound may also exhibit specific intermolecular interactions, which could affect its solubility, melting point, and other physical properties.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of complex molecules containing elements similar to 2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-3-methyl-butyric acid provide insights into their potential applications in scientific research. For example, compounds synthesized through the interaction of 2-pyridinecarboxaldehyde with N-tosyl-1,2-diaminobenzene have been characterized and analyzed for their structural properties and interactions with metal centers, revealing their potential in coordination chemistry and electrochemical applications (Bermejo et al., 2000), (Sousa et al., 2001).

Reactions and Derivatives

The study of reactions involving acetylenecarboxylic acid and amines, resulting in hydrolysis products, contributes to understanding the chemical behavior and potential applications of 2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-3-methyl-butyric acid and its derivatives in synthesizing novel compounds (Iwanami et al., 1964).

Enantioselective Receptors

The creation of enantioselective receptors for sulfonylamino acids showcases the application of compounds with structural similarities to 2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-3-methyl-butyric acid in chiral recognition and separation processes, highlighting their potential in pharmaceutical and chemical research (Oliva et al., 2004).

Antimicrobial Activity

Research into the antimicrobial activity of derivatives of similar compounds reveals their potential applications in developing new antibacterial and antifungal agents. Studies on the synthesis and evaluation of antibacterial activity of 1, 4-benzoxazine analogues, for instance, provide valuable data on their efficacy against various bacterial strains, suggesting the importance of such compounds in medicinal chemistry and drug development (Kadian et al., 2012).

Safety And Hazards

The safety information available indicates that “(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-” is an irritant .

properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO6S/c1-8(2)12(13(15)16)14-21(17,18)9-3-4-10-11(7-9)20-6-5-19-10/h3-4,7-8,12,14H,5-6H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTAGPDKOCKSRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901206462
Record name Valine, N-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901206462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-3-methyl-butyric acid

CAS RN

1396965-93-7
Record name Valine, N-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1396965-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Valine, N-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901206462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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